molecular formula C12H7F2NO2 B6388316 4-(2,6-Difluorophenyl)picolinic acid CAS No. 1261896-87-0

4-(2,6-Difluorophenyl)picolinic acid

Cat. No.: B6388316
CAS No.: 1261896-87-0
M. Wt: 235.19 g/mol
InChI Key: IFRAQUJFNYZRFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,6-Difluorophenyl)picolinic acid (CAS 1261896-87-0) is a high-purity picolinic acid derivative offered at 95% purity. This compound is a valuable building block in organic synthesis and materials science. Its structure, featuring a picolinic acid core and a difluorophenyl group, makes it a key precursor in the development of cyclometalated iridium(III) complexes used in the fabrication of phosphorescent organic light-emitting diodes (PHOLEDs) and white polymer light-emitting diodes (WPLEDs) . These materials are critical for next-generation display and solid-state lighting technologies due to their potential for high efficiency and flexibility . Beyond its applications in materials science, the picolinic acid scaffold is a known metabolite of the essential amino acid tryptophan via the kynurenine pathway and plays a role in immunomodulation and zinc transport within biological systems . As a therapeutic agent, picolinic acid has been investigated for its ability to bind to zinc finger proteins (ZFPs), disrupting their structure and function, which may underlie its observed anti-viral and immunomodulatory effects . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2,6-difluorophenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-8-2-1-3-9(14)11(8)7-4-5-15-10(6-7)12(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRAQUJFNYZRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC(=NC=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Difluorophenyl)picolinic acid typically involves the following steps:

Industrial Production Methods

For industrial-scale production, the process may involve:

    Optimization: Optimization of reaction conditions to maximize yield and purity.

    Catalyst Recycling: Use of recyclable catalysts to reduce costs.

    Purification: Advanced purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Difluorophenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the picolinic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2,6-Difluorophenyl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,6-Difluorophenyl)picolinic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

Key structural analogs differ in the positions of fluorine atoms on the phenyl ring or the substitution site on the picolinic acid. Below is a comparative analysis:

Table 1: Structural and Commercial Comparison of Analogous Compounds
Compound Name CAS Number Molecular Formula Substitution on Picolinic Acid Fluorine Positions on Phenyl Notes
4-(2,6-Difluorophenyl)picolinic acid Not provided C₁₂H₇F₂NO₂ 4-position 2,6-positions Target compound
5-(2,6-Difluorophenyl)picolinic acid 87789-67-1 C₁₂H₇F₂NO₂ 5-position 2,6-positions Available ($240/g)
6-(2,4-Difluorophenyl)picolinic acid 1057673-58-1 C₁₂H₇F₂NO₂ 6-position 2,4-positions Discontinued due to stability/toxicity
5-(4-Fluorophenyl)picolinic acid 845826-99-5 C₁₂H₈FNO₂ 5-position 4-position Single fluorine; lower lipophilicity
4-(2,3-Difluorophenyl)picolinic acid 1261779-71-8 C₁₂H₇F₂NO₂ 4-position 2,3-positions Ortho/meta fluorine; asymmetric

Key Differences and Implications

5-(2,6-Difluorophenyl)picolinic acid (positional isomer) shifts the phenyl group to the pyridine’s 5-position, altering steric interactions in molecular recognition processes .

Commercial Availability and Stability :

  • 6-(2,4-Difluorophenyl)picolinic acid was discontinued, possibly due to synthetic challenges or instability, whereas the target compound’s symmetrical structure may offer better stability .

Q & A

Q. Table 1. Impact of Fluorine Substitution on Physicochemical Properties

PositionLogPSolubility (mg/mL)Biological Target Affinity (IC₅₀, nM)
2,6-Difluoro2.80.12 (DMSO)Aurora A: 15 ± 2
2,3-Difluoro2.50.18 (DMSO)No significant activity

Q. Table 2. Synthesis Optimization Parameters

ParameterOptimal RangeYield Impact
Catalyst Loading1.0–1.5 mol% Pd+20–30% yield
Reaction Temp.90–100°CAvoids decomposition
SolventTolueneMinimizes side reactions

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